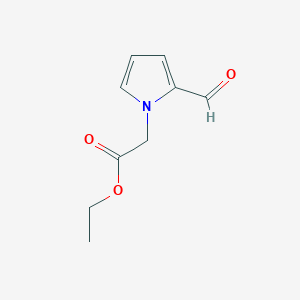

ethyl (2-formyl-1H-pyrrol-1-yl)acetate

描述

Overview of Pyrrole (B145914) Derivatives as Versatile Synthetic Scaffolds

The pyrrole nucleus is a five-membered aromatic heterocycle that serves as an indispensable building block for a wide array of biologically active molecules. uctm.edu Its derivatives are integral components of vital biomolecules, including heme and chlorophyll, which are porphyrin ring systems built from four pyrrole units. uctm.edu

In the realm of medicinal chemistry, the pyrrole scaffold is found in numerous drugs exhibiting a broad spectrum of activities, such as anti-inflammatory, antimicrobial, and anticancer properties. This biological versatility has made pyrrole-containing analogues a continuous source of interest for the development of new therapeutic agents. uctm.edu Beyond pharmaceuticals, pyrrole derivatives are utilized in the creation of polymers, dyes, and catalysts for polymerization, underscoring their wide-ranging industrial and academic importance. uctm.edu The accessibility of this scaffold through well-established synthetic routes, like the Paal-Knorr and Knorr pyrrole syntheses, further enhances its utility as a foundational structure in organic synthesis. nih.govdal.ca

Significance of N-Substitution and Formyl Functionality in Pyrrole Chemistry

The strategic functionalization of the pyrrole ring is key to modulating its chemical and biological properties. Two of the most important modifications are substitution at the nitrogen atom (N-substitution) and the introduction of a formyl group, typically at the 2-position.

N-Substitution: Attaching a substituent to the pyrrole nitrogen is a primary method for creating diverse libraries of compounds. uctm.edu The nature of the N-substituent can significantly influence the molecule's electronic properties, solubility, and its ability to interact with biological targets. The N-acetic acid ester group in ethyl (2-formyl-1H-pyrrol-1-yl)acetate is particularly noteworthy. Pyrrole-2-acetic acid derivatives are important in the synthesis of pharmaceuticals, including the nonsteroidal anti-inflammatory drugs Zomepirac and Ketorolac. scispace.com This functional group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

Formyl Functionality: The 2-formyl group (an aldehyde) is a critical and versatile functional group in pyrrole chemistry. 2-Formylpyrroles are crucial intermediates in the synthesis of complex polypyrrolic structures such as porphyrins and dipyrromethene (BODIPY) dyes. nih.govdal.carsc.orgresearchgate.net The aldehyde can participate in a wide range of reactions, including condensations, oxidations, and reductions, making it a gateway to more complex molecular architectures. 2-Formylpyrroles are also prevalent in nature, often arising from the Maillard reaction between amines and sugars, and many exhibit interesting biological activities, including antioxidant and antiproliferative effects. researchgate.netrsc.org The synthesis of 2-formylpyrroles can be challenging, often requiring multi-step procedures to convert more common 2-carboxylate pyrroles into the desired aldehyde. nih.govdal.carsc.orgresearchgate.net

Research Trajectories and Academic Relevance of this compound

This compound is a molecule of significant academic interest precisely because it combines the two powerful functionalities discussed above onto a single, readily accessible pyrrole core.

Key Molecular Data:

| Property | Value |

|---|---|

| CAS Number | 70582-73-9 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

The academic relevance of this compound lies in its role as a bifunctional building block. The presence of both an electrophilic aldehyde and a modifiable ester group allows for orthogonal chemical strategies. Researchers can selectively react one group while leaving the other intact for subsequent transformations. For example, the formyl group can be used in a condensation reaction to build a larger heterocyclic system, after which the ethyl ester can be hydrolyzed to a carboxylic acid to improve water solubility or provide an attachment point for another molecule.

Current research trajectories involving compounds like this compound focus on their use as key intermediates in the multi-step synthesis of complex target molecules. researchgate.net The N-acetic acid moiety, in particular, is explored for its potential to mimic natural amino acid-derived structures and to serve as a linker in the construction of novel conjugates for pharmaceutical or material science applications. rsc.orgnih.gov The study of such molecules contributes to the broader understanding of how substituent effects and conformational arrangements in functionalized pyrroles influence their reactivity and potential applications.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(2-formylpyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-10-5-3-4-8(10)7-11/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEOCQHLJMZYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Formyl 1h Pyrrol 1 Yl Acetate and Analogues

Direct N-Alkylation Approaches to Pyrrole (B145914) Derivatives

Direct N-alkylation of pyrrole-2-carbaldehyde and its derivatives is a common and straightforward approach to introduce the ethyl acetate (B1210297) moiety onto the pyrrole nitrogen. This method relies on the nucleophilic character of the pyrrole nitrogen, which can be enhanced by the use of a suitable base.

Alkylation of 1H-Pyrrole-2-Carbaldehyde with Bromoacetate (B1195939) Derivatives

A widely employed method for the synthesis of ethyl (2-formyl-1H-pyrrol-1-yl)acetate involves the reaction of 1H-pyrrole-2-carbaldehyde with an ethyl bromoacetate derivative in the presence of a base.

The efficiency of the N-alkylation of pyrroles can be significantly influenced by the choice of base and the potential addition of a phase-transfer catalyst. Potassium carbonate (K2CO3) is a commonly used base for this transformation. lookchem.comresearchgate.netresearchgate.net The use of 18-crown-6 (B118740) as a phase-transfer catalyst can enhance the reaction rate and yield by complexing with the potassium cation, thereby increasing the nucleophilicity of the pyrrole anion. nih.gov Ultrasound irradiation has also been shown to accelerate the N-alkylation of pyrrole in the presence of potassium superoxide (B77818) and 18-crown-6. nih.gov

For instance, the N-alkylation of diketopyrrolopyrroles, which also possess an amide-like NH group, has been successfully carried out using K2CO3 in dimethylformamide (DMF), with the addition of 18-crown-6 leading to improved yields. core.ac.uk While specific conditions for the title compound are not detailed in the provided search results, the general principles of using K2CO3 and 18-crown-6 for N-alkylation of pyrrolic compounds are well-established.

Table 1: Optimized Reaction Conditions for N-Alkylation of Pyrrole Derivatives

| Reactant | Alkylating Agent | Base | Catalyst/Additive | Solvent | Temperature | Yield | Reference |

| 1H-Pyrrole | Propargyl bromide | K2CO3 (4.0 equiv.) | None | DMF | Room Temp | 87% | researchgate.net |

| 1H-Indole | 1-Bromo-3-phenylpropane | K2CO3 | None | [bmim][BF4]/CH3CN | 110 °C | 82% | lookchem.com |

| Diketopyrrolopyrrole | Hexyl bromide | K2CO3 | 18-crown-6 | DMF | 100 °C | 67% | core.ac.uk |

This table presents data for analogous N-alkylation reactions to illustrate the effectiveness of the catalytic systems.

The choice of solvent plays a crucial role in the N-alkylation of pyrroles. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. researchgate.netnih.gov Ionic liquids have also been explored as sustainable reaction media for the N-alkylation of indoles and pyrroles, sometimes in combination with a cosolvent like acetonitrile to reduce viscosity. lookchem.comresearchgate.net The reaction efficiency is dependent on factors such as the solubility of the reactants and the ability of the solvent to stabilize the transition state. In some cases, solvent-less procedures using a phase-transfer reagent have been developed as a "green" alternative. researchgate.net It's important to note that the use of sodium hydride in DMF can lead to side reactions with the solvent itself, which could lower the yield of the desired product. nih.gov

N-Alkylation of 2-Formylpyrrole using Metal Hydrides (e.g., Sodium Hydride)

Stronger bases like sodium hydride (NaH) can also be employed to deprotonate the pyrrole nitrogen, facilitating subsequent alkylation. thieme-connect.deorgsyn.org This method is particularly effective for less reactive alkylating agents. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF. thieme-connect.denih.gov The use of NaH in THF has been shown to be a promising system for selective N-1 alkylation of indazoles, a related heterocyclic system. nih.gov However, caution must be exercised when using NaH, as it can also act as a reducing agent, potentially leading to undesired side products. nih.gov Furthermore, the combination of NaH with solvents like DMF or dimethyl sulfoxide (B87167) can present thermal hazards. researchgate.net

Multi-Step Synthetic Sequences and Cyclization Routes for Pyrrole Ring Formation

An alternative to direct N-alkylation is the construction of the pyrrole ring with the desired N-substituent already in place or introduced at an intermediate stage. This often involves cyclization reactions.

Formylation of N-Substituted Pyrrole Precursors (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.comthieme-connect.de This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like DMF, to introduce a formyl group onto the pyrrole ring. ijpcbs.comchemtube3d.comorgsyn.org

In this approach, a precursor such as ethyl (1H-pyrrol-1-yl)acetate would first be synthesized, for example, by the N-alkylation of pyrrole with ethyl bromoacetate. Subsequent formylation of this N-substituted pyrrole via the Vilsmeier-Haack reaction would then yield the target compound, this compound. The formylation of N-substituted thienylpyrroles has been shown to occur selectively on the more electron-rich pyrrole ring. core.ac.uk This method offers a high degree of regioselectivity, with formylation typically occurring at the C2 position of the pyrrole ring. thieme-connect.de

Table 2: Vilsmeier-Haack Formylation of Pyrrole Derivatives

| Substrate | Reagents | Solvent | Product | Yield | Reference |

| 1H-Pyrrole | POCl3, DMF | Ethylene dichloride | 1H-Pyrrole-2-carbaldehyde | 78-79% | orgsyn.org |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl3, DMF | DMF | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | Not specified | nih.gov |

| 1-Propyl-2-(2'-thienyl)pyrrole | POCl3, DMF | 1,2-Dichloroethane | 1-Propyl-5-formyl-2-(2'-thienyl)pyrrole | 54% | core.ac.uk |

This table provides examples of the Vilsmeier-Haack formylation on various pyrrole substrates to demonstrate the utility of this reaction.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of the pyrrole ring. These methods typically involve the formation of carbon-nitrogen and carbon-carbon bonds in a sequential or concerted manner, starting from acyclic precursors.

The Paal-Knorr synthesis is a classic and highly efficient method for constructing pyrrole rings. acs.orgresearchgate.net It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. researchgate.net This reaction has been adapted for the synthesis of a wide array of N-substituted pyrroles. mdpi.comnih.gov

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems for the Paal-Knorr reaction. For instance, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing good to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.org Another approach utilizes commercially available aluminas, such as CATAPAL 200, which act as heterogeneous catalysts. mdpi.com The Brønsted and Lewis acid sites on these aluminas facilitate the condensation and dehydration steps of the reaction, allowing for high yields in reduced reaction times and often without the need for a solvent. mdpi.com The reusability of such heterogeneous catalysts for multiple cycles enhances the sustainability of the process. mdpi.com

The general mechanism of the Paal-Knorr reaction involves the initial formation of an enamine from the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic pyrrole ring. The use of acid catalysts facilitates both the enamine formation and the final dehydration step. mdpi.com

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis

| Catalyst | Reaction Conditions | Advantages | Yields |

| Iron(III) chloride | Water, mild temperature | Economical, simple, mild conditions | Good to excellent organic-chemistry.org |

| CATAPAL 200 (Alumina) | 60°C, 45 min, solvent-free | High yields, short reaction time, reusable catalyst | 68-97% mdpi.com |

| Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) | Conventional heating | Readily available | Variable researchgate.net |

| Lewis acids (e.g., Sc(OTf)3) | Solvent-free | High efficiency | Not specified tandfonline.com |

The Hantzsch pyrrole synthesis is another classical method for the formation of substituted pyrroles. wikipedia.orgresearchgate.net The traditional Hantzsch synthesis involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org

The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org

Variants of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and employ more benign reaction conditions. thieme-connect.com For example, solid-phase synthesis techniques have been applied to the Hantzsch reaction, allowing for the efficient production of pyrrole-3-carboxamides. nih.gov In this approach, a resin-bound enaminone is reacted with an α-bromoketone, and the final product is cleaved from the solid support. nih.gov Organocatalytic versions have also been explored, utilizing catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in green solvents such as water. thieme-connect.com

Table 2: Key Features of Hantzsch Pyrrole Synthesis and its Variants

| Method | Key Reactants | Conditions | Noteworthy Features |

| Classical Hantzsch | β-ketoester, α-haloketone, amine/ammonia | Conventional heating | Three-component reaction wikipedia.orgresearchgate.net |

| Solid-Phase Synthesis | Polymer-bound enaminone, α-bromoketone | Solid support, cleavage step | Produces pyrrole-3-carboxamides in high purity nih.gov |

| Organocatalytic Variant | Pentane-2,4-dione, primary amine, phenacyl bromide | DABCO catalyst, water | Green solvent, tolerates various amine substituents thieme-connect.com |

One-Pot Synthetic Protocols for Pyrrole Derivatives

One-pot synthetic protocols have gained significant attention as they offer increased efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without isolating intermediates. researchgate.netrsc.org Several one-pot methods have been developed for the synthesis of highly functionalized pyrroles.

One such strategy involves a three-component cascade reaction between unprotected sugars, primary amines, and 3-oxoacetonitriles. acs.orgacs.org This metal-free reaction can be controlled to selectively produce either N-substituted 2,3,5-functionalized or 2,3,4-functionalized pyrroles by simply altering the sequence of substrate addition, with yields reaching up to 88%. acs.org Another example is the four-component reaction of 5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, and isocyanides, which proceeds with high chemoselectivity in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate under ultrasound irradiation. rsc.org This method is characterized by its high atom and step economy, creating four new bonds and two heterocyclic rings in a single operation. rsc.org

Gold-catalyzed cascade reactions have also been employed in one-pot syntheses of fused pyrroles. nih.gov This process begins with the condensation of an N-alkynylhydroxylammonium salt with an enolizable ketone, followed by the addition of a gold catalyst that triggers a cascade involving a acs.orgacs.org-sigmatropic rearrangement to form polycyclic pyrroles. nih.gov

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrroles, aiming to reduce environmental impact through the use of sustainable catalysts, safer solvents, and more efficient reactions. tandfonline.comtandfonline.comresearchgate.net

A significant focus of green chemistry in pyrrole synthesis is the development of sustainable catalytic methods. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov For example, silica (B1680970) sulfuric acid (SiO2-OSO3H) has been demonstrated as an efficient and reusable heterogeneous catalyst for Paal-Knorr reactions, enabling the synthesis of N-substituted pyrroles in high yields and short reaction times under solvent-free conditions. rgmcet.edu.in

The use of bio-sourced and biodegradable catalysts is another important aspect of green synthetic design. researchgate.net Chitosan, a natural polymer, has been used as an organocatalyst in a one-pot, four-component synthesis of substituted pyrroles under solvent-free and microwave-irradiation conditions. nih.gov Enzymes have also been explored as catalysts; for instance, α-amylase from hog pancreas has been shown to catalyze the Paal-Knorr reaction to produce N-substituted pyrroles in good to excellent yields under mild conditions. nih.gov

Furthermore, the development of cascade reactions using earth-abundant and non-toxic metals like iron aligns with green chemistry principles. rsc.org A homogeneous iron-Tetraphos catalyst has been successfully used in a cascade synthesis of pyrroles from nitroarenes. rsc.org This process combines a transfer hydrogenation step, using green reductants like formic acid or molecular hydrogen, with an acid-catalyzed Paal-Knorr condensation. rsc.org This methodology demonstrates high functional group tolerance and excellent chemoselectivity. rsc.org

Table 3: Examples of Green Catalysts for Pyrrole Synthesis

| Catalyst | Type | Reaction | Green Chemistry Principles |

| Silica sulfuric acid (SiO2-OSO3H) | Heterogeneous | Paal-Knorr | Reusable, solvent-free conditions rgmcet.edu.in |

| Chitosan | Bio-sourced Organocatalyst | Four-component synthesis | Biodegradable, solvent-free, microwave irradiation nih.gov |

| α-Amylase | Enzyme | Paal-Knorr | Biocatalysis, mild conditions nih.gov |

| Iron-Tetraphos | Homogeneous (Earth-abundant metal) | Cascade (Transfer hydrogenation/Paal-Knorr) | Use of less hazardous reagents, catalysis rsc.org |

Chemical Transformations and Derivatization of Ethyl 2 Formyl 1h Pyrrol 1 Yl Acetate

Reactions at the Formyl Group

The aldehyde (formyl) functionality is highly reactive and serves as a key site for derivatization through various condensation, reduction, oxidation, and nucleophilic addition reactions.

Condensation Reactions for Schiff Base Formation with Diamines

The formyl group of ethyl (2-formyl-1H-pyrrol-1-yl)acetate readily undergoes condensation reactions with primary amines, such as diamines, to form Schiff bases (imines). This reaction typically involves heating the aldehyde and the diamine in a suitable solvent like ethanol (B145695). The formation of the azomethine (-CH=N-) bond is characteristic of this transformation. mdpi.com When a diamine (e.g., ethylenediamine) is used, a 2:1 molar ratio of the pyrrole (B145914) aldehyde to the diamine can lead to the formation of a bidentate Schiff base ligand, where both amino groups of the diamine have reacted. yu.edu.josemanticscholar.org

These reactions are often catalyzed by a few drops of acid and proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. impactfactor.org The resulting Schiff bases are valuable intermediates in organic synthesis and can act as ligands for the formation of metal complexes. nih.gov

Table 1: Representative Schiff Base Formation Click on a row to view more details about the reaction conditions.

| Reactant 1 | Reactant 2 (Diamine) | Product Type | Typical Conditions |

|---|---|---|---|

| This compound | Ethylenediamine | Bidentate Schiff Base | Ethanol, reflux |

| This compound | o-Phenylenediamine | Bidentate Schiff Base | Ethanol, reflux, acid catalyst |

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this transformation as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. commonorganicchemistry.commasterorganicchemistry.com This chemoselectivity allows for the specific conversion of the formyl group without affecting the ethyl ester moiety. youtube.com

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature or below. commonorganicchemistry.comchemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the hydroxymethyl derivative, ethyl (2-(hydroxymethyl)-1H-pyrrol-1-yl)acetate. youtube.com

Table 2: Reduction of Formyl Group Click on a row to view more details about the reaction conditions.

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethyl (2-(hydroxymethyl)-1H-pyrrol-1-yl)acetate | Methanol or Ethanol, 0 °C to room temperature |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid group, yielding 1-(2-ethoxy-2-oxoethyl)-1H-pyrrole-2-carboxylic acid. Various oxidizing agents can be employed for this purpose. While strong oxidants can sometimes lead to the degradation of the sensitive pyrrole ring, controlled oxidation is achievable. nih.gov For instance, potassium permanganate (B83412) (KMnO₄) in a suitable solvent like acetone (B3395972) has been used to oxidize formyl groups on pyrrole rings to the corresponding carboxylic acids. sunderland.ac.uk

Other methods for the oxidation of pyrrole-2-carboxaldehydes have also been reported, which could be applicable to this substrate. orgsyn.org The resulting dicarboxylic acid monoester is a useful intermediate for further synthetic modifications.

Nucleophilic Addition Reactions and Condensations (e.g., with active methylene (B1212753) compounds)

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack. A significant class of such reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound. researchgate.net Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate, making the methylene protons acidic. shivajicollege.ac.inslideshare.net

The reaction is typically base-catalyzed, using weak bases like piperidine (B6355638) or an amine-based catalyst system. nih.govresearchgate.net The condensation results in the formation of a new carbon-carbon double bond, yielding a pyrrole derivative substituted with a vinyl group bearing the electron-withdrawing substituents. These products are valuable precursors for the synthesis of various heterocyclic systems and other complex organic molecules. rsc.org

Transformations of the Ester Moiety

The ethyl ester group on the N-acetic acid side chain provides another handle for chemical modification, primarily through hydrolysis.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, (2-formyl-1H-pyrrol-1-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol. nih.gov

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. Subsequent heating promotes the reaction to completion. The final step involves acidification of the reaction mixture to protonate the carboxylate salt and precipitate the free carboxylic acid. This transformation is fundamental for converting the ester into a more versatile carboxylic acid group, which can then be used in amide bond formation or other derivatizations.

Transesterification Processes

The ethyl ester functionality of this compound can undergo transesterification to yield other alkyl esters. This reaction is typically catalyzed by either an acid or a base and involves reacting the ethyl ester with an excess of another alcohol (R'-OH).

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, making it more electrophilic. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of ethanol, the new ester is formed. Base-catalyzed transesterification, often using an alkoxide corresponding to the new alcohol, proceeds via nucleophilic acyl substitution.

While specific studies on the transesterification of this compound are not prevalent in the literature, the principles are well-established. nih.govchemicalbook.com The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the ethanol byproduct, for instance, through azeotropic distillation. chemicalbook.com

Table 1: Representative Transesterification Reaction

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol (excess) | H₂SO₄ (cat.) or NaOMe (cat.) | Mthis compound |

Amidation Reactions

The conversion of the ethyl ester group to an amide is another key derivatization pathway. This transformation is typically achieved by reacting this compound with a primary or secondary amine (R₂NH). These reactions, known as aminolysis, often require heating and may be slow.

To facilitate the reaction, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Alternatively, direct conversion from the aldehyde has been reported for other pyrrole systems, offering a different synthetic route to related amides. chemicalbook.com

Table 2: General Amidation Reaction Pathways

| Pathway | Starting Material | Reagents | Product |

| Direct Aminolysis | This compound | Amine (e.g., RNH₂), Heat | N-alkyl-(2-formyl-1H-pyrrol-1-yl)acetamide |

| Hydrolysis & Coupling | (2-formyl-1H-pyrrol-1-yl)acetic acid | 1. NaOH (aq) 2. Amine, EDC, HOBt | N-alkyl-(2-formyl-1H-pyrrol-1-yl)acetamide |

Electrophilic Aromatic Substitution on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system and is generally highly reactive towards electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity for this compound are influenced by the two substituents.

N-substituent (CH₂COOEt): The N-acetate group is electron-withdrawing through the inductive effect, which deactivates the ring compared to unsubstituted pyrrole.

C-2 substituent (CHO): The 2-formyl group is a strong electron-withdrawing and deactivating group. In EAS reactions on 2-substituted pyrroles, this group typically directs incoming electrophiles to the C-4 position.

The combined effect of these two deactivating groups makes the pyrrole ring in this molecule significantly less nucleophilic than simple alkylpyrroles. Therefore, harsher conditions may be required for EAS reactions like nitration, sulfonation, or acylation. nih.gov

Nitration: This would likely be achieved using a nitrating agent such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄). The electrophile is the nitronium ion (NO₂⁺). nih.gov

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) is the typical reagent, providing SO₃ (or its protonated form) as the electrophile. libretexts.org

Acylation (Friedel-Crafts): Acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group.

Given the directing effects, the primary site of substitution is predicted to be the C-4 position. Substitution at C-5 is also possible but generally less favored due to steric hindrance and the stronger directing effect of the C-2 formyl group.

Annulation and Ring-Forming Reactions as Synthetic Pathways

This compound is a versatile precursor for the synthesis of fused heterocyclic systems through annulation (ring-forming) reactions.

A significant application of this compound is in the synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, a core structure in various biologically active molecules. Research has shown that alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates can be converted into pyrrolo[1,2-a]pyrazines through a cyclization reaction involving enaminone intermediates in the presence of ammonium (B1175870) acetate (B1210297). vscht.cz This process involves the reaction of both the formyl group and the active methylene of the acetate side chain to build the new pyrazine (B50134) ring.

Indolizine (pyrrolo[1,2-a]pyridine) synthesis often starts from pyridine (B92270) derivatives. While direct synthesis from this compound is not explicitly documented, a plausible pathway could involve a reaction sequence where the pyrrole acts as a nucleophile to construct the fused pyridine ring.

The bifunctional nature of this compound, possessing both an aldehyde and an ester with an adjacent active methylene group, allows for various cyclization reactions. As mentioned, reaction with an amine source like ammonium acetate leads to the formation of a fused pyrazine ring. vscht.cz This is a type of condensation-cyclization where the amine reacts with the formyl group to form an imine, and subsequent intramolecular reaction involving the ester or its derivative leads to the final heterocyclic product.

Other potential cyclization reactions could involve intramolecular aldol (B89426) or Claisen-type condensations under specific basic or acidic conditions, although these pathways are less commonly reported for this specific substrate.

Spectroscopic and Analytical Techniques for Structural Elucidation

NMR Spectroscopy: ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-CH₂ protons, and distinct signals for the three protons on the pyrrole ring, in addition to the aldehyde proton signal at high chemical shift (δ 9-10 ppm). ¹³C NMR would show resonances for the two carbonyl carbons (ester and aldehyde), the carbons of the ethyl group, the N-CH₂ carbon, and the four carbons of the pyrrole ring.

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed, and fragmentation would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-CH₂COOEt), or the formyl group (-CHO).

Infrared Spectroscopy: The IR spectrum would be dominated by strong absorption bands for the two carbonyl groups. The aldehyde C=O stretch would appear around 1660-1690 cm⁻¹, while the ester C=O stretch would be at a higher frequency, around 1735-1750 cm⁻¹. Characteristic C-H and C-N stretching and bending vibrations of the pyrrole ring would also be present.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehyde proton (CHO) |

| ~7.1 | Multiplet | 1H | Pyrrole H-5 |

| ~6.9 | Multiplet | 1H | Pyrrole H-3 |

| ~6.2 | Multiplet | 1H | Pyrrole H-4 |

| ~5.1 | Singlet | 2H | Methylene protons (N-CH₂) |

| ~4.2 | Quartet | 2H | Ethyl ester methylene (O-CH₂) |

| ~1.2 | Triplet | 3H | Ethyl ester methyl (CH₃) |

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1220 | Strong | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 152 | [M - CHO]⁺ |

| 136 | [M - OEt]⁺ |

| 108 | [M - CH₂COOEt]⁺ |

Applications As a Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Scaffolds

The compound serves as a powerful precursor for the synthesis of complex heterocyclic structures, leveraging its reactive sites to build new rings onto the initial pyrrole (B145914) core.

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate is an effective starting material for constructing fused nitrogen-containing heterocycles. A notable application is in the synthesis of pyrrolo[1,2-a]pyrazines. This transformation is achieved through a sequential one-pot reaction. First, the active methylene (B1212753) group of the acetate (B1210297) moiety is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a stable enaminone intermediate. This enaminone is then cyclized in the presence of ammonium (B1175870) acetate, which serves as the nitrogen source for the new pyrazine (B50134) ring. This method provides a direct route to a heterocyclic system of significant interest in medicinal chemistry. beilstein-journals.org

The reaction sequence highlights the utility of the compound in creating bicyclic systems containing a bridgehead nitrogen atom, a common motif in pharmacologically active molecules. The process is efficient, with the enaminone intermediates being readily prepared and cyclized to afford the target pyrrolo[1,2-a]pyrazines in good yields. beilstein-journals.org

The same synthetic strategy that yields pyrrolo[1,2-a]pyrazines demonstrates the role of this compound as a scaffold for building fused ring systems. The initial pyrrole ring acts as the foundation upon which a second heterocyclic ring (a pyrazine) is constructed. beilstein-journals.org

The process involves the formation of two new carbon-nitrogen bonds and a carbon-carbon double bond, effectively annulating a new six-membered ring onto the pyrrole core. The reaction proceeds from an acyclic precursor attached to the pyrrole nitrogen to a fused bicyclic product. Research has shown that variations of this starting material, such as those with different ester groups or other electron-withdrawing groups in place of the acetate, can also be used, allowing for the synthesis of a range of substituted pyrrolo[1,2-a]pyrazines. beilstein-journals.org

| Starting Pyrrole Derivative | Intermediate Enaminone | Final Product | Yield (%) |

|---|---|---|---|

| This compound | Ethyl (E)-2-(2-formyl-1H-pyrrol-1-yl)-3-(dimethylamino)acrylate | Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate | 80 |

| Mthis compound | Methyl (E)-2-(2-formyl-1H-pyrrol-1-yl)-3-(dimethylamino)acrylate | Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate | 85 |

Stereoselective Synthesis of Chiral Pyrrole Derivatives

While specific, documented examples utilizing this compound in stereoselective synthesis are not prevalent in the reviewed literature, the functional groups of the molecule provide clear potential for such applications.

The aldehyde group at the C2 position is an ideal electrophilic site for condensation reactions with chiral primary or secondary amines, such as those derived from amino acids. Reacting this compound with a chiral amino acid ester could form a transient chiral iminium ion or a stable chiral enamine. These intermediates introduce a stereocenter into the molecule, which can direct the stereochemical outcome of subsequent transformations. For instance, a diastereoselective reduction of the resulting C=N or C=C bond could establish a new stereocenter with a specific configuration relative to the one introduced by the amino acid derivative. This strategy represents a plausible pathway for synthesizing chiral pyrrolidinyl or other amino-functionalized pyrrole structures.

The aldehyde functionality is a prime target for various asymmetric catalytic transformations. For example, the asymmetric reduction of the formyl group to a primary alcohol can be achieved using well-established chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral transition metal complexes (e.g., Ru-BINAP). Such a reaction would generate a chiral hydroxymethylpyrrole derivative with high enantiomeric excess.

Furthermore, the formyl group can undergo asymmetric nucleophilic additions. The addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) in the presence of a chiral ligand or catalyst could lead to the formation of chiral secondary alcohols. These approaches are fundamental in asymmetric synthesis and could be readily applied to this compound to create valuable chiral building blocks, although specific examples have not been detailed in the available literature.

Strategies for Molecular Diversity Generation in Organic Synthesis

This compound is well-suited for diversity-oriented synthesis (DOS) due to its multiple reactive sites, which can be independently or sequentially modified to generate a library of structurally diverse compounds. The synthesis of pyrrolo[1,2-a]pyrazines serves as a prime example of this potential. beilstein-journals.org

The general strategy involves:

Initial Functionalization : The active methylene group of the acetate moiety is converted into an enaminone. This step introduces a new functional group and sets the stage for cyclization.

Cyclization/Annulation : The enaminone and the formyl group are utilized to build a new fused ring, as seen in the reaction with ammonium acetate to form the pyrazine ring. beilstein-journals.org

Investigations in Catalysis

Development of Pyrrole-Derived Ligands for Metal Catalysis

The pyrrole (B145914) nucleus is a common structural motif in ligands for transition metal catalysis due to its rich electron properties and the synthetic versatility of the pyrrole ring. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate serves as a valuable starting material for crafting sophisticated ligands tailored for specific catalytic transformations.

Ligand Design for Enantioselective Transformations

The creation of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. The formyl group of this compound is a key handle for introducing chirality. Through condensation reactions with chiral amines or amino alcohols, a variety of chiral Schiff base or oxazoline ligands can be synthesized. These ligands can then coordinate with transition metals to form catalysts for enantioselective reactions.

The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center, which directs the stereochemical outcome of the reaction. The substituents on the chiral auxiliary and the pyrrole ring can be systematically varied to fine-tune the steric and electronic properties of the ligand, thereby optimizing enantioselectivity for a specific transformation. For instance, the development of C2-symmetric ligands has been a successful strategy in asymmetric catalysis.

| Ligand Type | Synthetic Approach from this compound | Potential Enantioselective Application |

| Chiral Schiff Base | Condensation of the formyl group with a chiral primary amine. | Asymmetric hydrogenation, hydrosilylation, and cyclopropanation. |

| Chiral Oxazoline | Multi-step synthesis involving reduction of the formyl group to a hydroxymethyl group, followed by reaction with a chiral amino alcohol. | Asymmetric allylic alkylation and Diels-Alder reactions. |

| Chiral Diamine | Reductive amination of the formyl group with a chiral amine. | Asymmetric transfer hydrogenation of ketones and imines. |

Pyrrole-Based Ligands in Transition Metal-Catalyzed Reactions

Beyond enantioselective catalysis, pyrrole-derived ligands are instrumental in a wide array of transition metal-catalyzed reactions, including cross-coupling, carbonylation, and polymerization. The nitrogen atom of the pyrrole ring and other heteroatoms introduced through modification of the formyl and ester groups of this compound can act as effective coordination sites for various transition metals like palladium, rhodium, and copper.

The reaction of the formyl group to form imines, oximes, or hydrazones provides access to a diverse range of N- and O-donor ligands. The ester group can also be modified, for example, by reduction to an alcohol or conversion to an amide, to introduce additional coordination sites. This modularity allows for the synthesis of multidentate ligands that can stabilize the metal center and influence the catalyst's activity and selectivity.

Heterogeneous Catalysis with Pyrrole-Based Materials

Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation and recyclability. The pyrrole moiety is a valuable building block for creating robust and catalytically active solid materials.

Catalytic Activity of Pyrrole-Containing Porous Polymers

Porous organic polymers (POPs), including conjugated microporous polymers (CMPs), have emerged as a promising class of heterogeneous catalysts. Their high surface area, permanent porosity, and tunable functionality make them suitable for a variety of catalytic applications. Pyrrole-containing POPs can be synthesized through the polymerization of pyrrole-based monomers.

This compound, after suitable modification, can serve as a monomer for the synthesis of such porous materials. For example, the formyl group can participate in condensation polymerization reactions. The resulting polymers can exhibit catalytic activity themselves, or they can be functionalized with catalytically active sites. The inherent nitrogen atoms within the pyrrole rings can act as basic sites, catalyzing reactions like the Knoevenagel condensation.

| Polymer Type | Potential Synthetic Route Involving this compound | Potential Catalytic Application |

| Conjugated Microporous Polymers (CMPs) | Polymerization of derivatives where the pyrrole ring is linked to other aromatic units. | Photocatalysis, gas storage, and heterogeneous catalysis. |

| Porous Schiff Base Polymers | Polycondensation of a difunctional derivative of the title compound with a diamine. | Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for catalysis. |

Supported Catalysts Derived from Pyrrole Scaffolds

Another approach to heterogeneous catalysis involves immobilizing a homogeneous catalyst onto a solid support. The functional groups of this compound provide convenient points of attachment for anchoring catalytic species to materials like silica (B1680970), alumina, or polymers.

For instance, a ligand synthesized from this compound can be covalently attached to a solid support. Subsequent coordination with a metal precursor yields a supported catalyst. This strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. The linker connecting the pyrrole scaffold to the support can be varied to optimize the catalyst's performance by influencing the accessibility of the active sites.

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. The structural features of this compound make it an attractive starting point for the synthesis of novel organocatalysts.

The pyrrole nitrogen can act as a hydrogen bond donor, while the formyl and ester groups can be transformed into various functional groups capable of activating substrates. For example, condensation of the formyl group with a chiral amine can lead to the formation of chiral secondary amines or imidazolinones, which are privileged structures in organocatalysis. These catalysts can promote a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions, through the formation of enamines or iminium ions as key intermediates.

The development of bifunctional organocatalysts, containing both an acidic and a basic site, is a particularly effective strategy. By incorporating a hydrogen-bond donating group and a Lewis basic site into a single molecule derived from this compound, it is possible to create catalysts that can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

Theoretical and Computational Chemistry Studies of Ethyl 2 Formyl 1h Pyrrol 1 Yl Acetate

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer deep insights into the arrangement and energies of molecular orbitals, as well as the distribution of electron density.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. For ethyl (2-formyl-1H-pyrrol-1-yl)acetate, the HOMO is expected to be primarily localized on the electron-rich pyrrole (B145914) ring, which is characteristic of this heterocyclic system. The presence of the electron-donating nitrogen atom within the aromatic ring increases the energy of the HOMO, making the molecule susceptible to electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Primarily on the pyrrole ring | Susceptible to electrophilic attack |

| LUMO | Distributed over the formyl and ethyl acetate (B1210297) groups | Susceptible to nucleophilic attack |

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms and the presence of functional groups. Computational methods can be used to calculate the partial atomic charges, providing a quantitative measure of this distribution.

The nitrogen atom of the pyrrole ring is expected to have a partial negative charge, while the hydrogen atom attached to it (in the parent pyrrole) would be acidic. However, in this N-substituted derivative, the nitrogen atom's lone pair is involved in the aromatic system. The oxygen atoms of the carbonyl groups in both the formyl and ethyl acetate substituents will possess significant partial negative charges, making them potential sites for hydrogen bonding. Correspondingly, the carbonyl carbon atoms will bear partial positive charges, marking them as electrophilic centers.

The pyrrole ring itself is an electron-rich aromatic system, and electrophilic substitution reactions are a hallmark of its reactivity. The formyl group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution. Computational studies on substituted pyrroles can predict the most likely sites for electrophilic attack by analyzing the calculated electrostatic potential maps. For N-substituted pyrroles, the substitution pattern is influenced by the nature of the substituent on the nitrogen atom acs.org.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound can be envisaged through several routes, including the N-alkylation of 2-formylpyrrole with an ethyl acetate moiety or the formylation of ethyl (1H-pyrrol-1-yl)acetate. A common method for the formylation of pyrroles is the Vilsmeier-Haack reaction organic-chemistry.orgijpcbs.comnih.gov.

Computational modeling of the Vilsmeier-Haack reaction on a pyrrole substrate would involve calculating the energy profile of the reaction pathway. This would include the formation of the Vilsmeier reagent (a chloroiminium ion), its electrophilic attack on the pyrrole ring, and the subsequent hydrolysis to yield the aldehyde. Transition state analysis would identify the structure with the highest energy along the reaction coordinate, the activation energy, which determines the reaction rate. While specific calculations for the title compound are not available, theoretical studies on electrophilic substitutions of pyrrole derivatives provide a general framework for understanding the energetics of such transformations nih.gov.

Similarly, the N-alkylation of a pyrrole is a common synthetic transformation. Computational studies of N-alkylation reactions can model the S(_N)2 transition state, providing insights into the reaction's feasibility and stereochemistry mdpi.com.

Mechanistic Insights into Derivatization Reactions

The formyl group and the ethyl acetate moiety of this compound are ripe for a variety of derivatization reactions. For instance, the formyl group can undergo condensation reactions with amines to form Schiff bases or be reduced to an alcohol. The ester group can be hydrolyzed or converted to an amide.

Computational modeling can provide detailed mechanistic insights into these derivatization reactions. For example, a theoretical study of the condensation of an aldehyde with a primary amine would map out the reaction pathway, including the formation of a hemiaminal intermediate and its subsequent dehydration to the imine. Transition state calculations would reveal the energy barriers for each step, helping to understand the reaction kinetics. Studies on the derivatization of other pyrrole carboxaldehydes have provided valuable information on their reactivity rsc.org.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with neighboring molecules are critical to its physical and biological properties. Computational methods are well-suited to explore the conformational preferences and intermolecular forces of this compound.

The molecule possesses several rotatable bonds, including the C-C bond between the pyrrole ring and the formyl group, the C-N bond of the N-acetate group, and the bonds within the ethyl acetate chain. The rotation around the bond connecting the formyl group to the pyrrole ring is of particular interest. For 2-acylpyrroles, two planar conformers, syn and anti, are possible, defined by the relative orientation of the carbonyl group and the N-H bond (or N-substituent in this case). longdom.orglongdom.org DFT calculations on 2-acylpyrroles have shown that the syn-conformer is generally more stable longdom.orglongdom.org. The presence of the bulky ethyl acetate group on the nitrogen atom in the title compound may influence this conformational preference.

Intermolecular interactions play a crucial role in the solid-state structure of the compound. The carbonyl oxygen atoms are potential hydrogen bond acceptors, which could lead to the formation of hydrogen-bonded dimers or chains in the crystal lattice if a suitable hydrogen bond donor is present. Furthermore, the aromatic pyrrole rings can engage in π-π stacking interactions, which would also contribute to the stability of the crystal structure. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular interactions in the crystalline state of related pyrrole derivatives mdpi.com.

Table 2: Potential Intermolecular Interactions for this compound

| Type of Interaction | Potential Participating Groups | Consequence |

| Hydrogen Bonding | Carbonyl oxygens as acceptors | Formation of dimers or extended networks in the solid state |

| π-π Stacking | Aromatic pyrrole rings | Contributes to crystal packing stability |

| van der Waals Forces | Entire molecule | General attractive forces influencing packing |

Preferred Conformations and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. Computational chemistry provides essential tools to explore these conformations and the energy barriers that separate them. The molecule's structure consists of a planar pyrrole ring substituted with a formyl group at the C2 position and an ethyl acetate group at the N1 position.

The preferred conformation is dictated by a balance of steric hindrance and electronic effects, such as conjugation. The pyrrole ring itself is aromatic and thus planar. The formyl group's orientation relative to the pyrrole ring is a critical conformational parameter. Due to conjugation between the carbonyl group and the pyrrole π-system, two planar conformers are expected: an s-trans (anti) and an s-cis (syn) conformer, referring to the arrangement about the C2-C(formyl) bond. Theoretical calculations on similar 2-formyl heterocyclic systems suggest that the energy difference between these conformers is typically small, with the rotational barrier being influenced by both steric and electrostatic interactions. rsc.org

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these different conformations. A potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify energy minima (stable conformers) and transition states (rotational barriers).

Table 1: Predicted Rotational Barriers for Key Bonds in this compound (Illustrative) Note: These are estimated values based on analogous compounds. Specific experimental or high-level computational data for the title compound is not readily available in the cited literature.

| Bond Under Rotation | Description | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Pyrrole(C2)-CHO | Rotation of the formyl group | 5 - 10 |

| Pyrrole(N1)-CH₂ | Rotation of the entire acetate substituent | 10 - 18 |

| CH₂-CO | Rotation within the ethyl acetate side chain | 2 - 5 |

| O-CH₂ | Rotation of the ethyl group | 1 - 3 |

Hydrogen Bonding and π-Stacking Interactions in Solid State and Solution

Non-covalent interactions, specifically hydrogen bonding and π-stacking, are crucial in determining the supramolecular architecture of this compound in the solid state and its aggregation behavior in solution.

Hydrogen Bonding: The molecule lacks a traditional hydrogen bond donor like an N-H group. However, the oxygen atom of the formyl group and the two oxygen atoms of the ethyl acetate group are potent hydrogen bond acceptors. In the solid state, these acceptor sites can engage in weak C-H···O hydrogen bonds with activated C-H donors from neighboring molecules, such as the C-H bonds of the pyrrole ring or the methylene (B1212753) group of the acetate moiety. Crystal structure analyses of similar pyrrole derivatives, like methyl pyrrole-2-carboxylate, reveal extensive networks of intermolecular hydrogen bonds that dictate the crystal packing. mdpi.com In such structures, these interactions often lead to the formation of chains or dimeric motifs. mdpi.commdpi.com The strength and geometry of these bonds can be characterized using quantum chemical methods and topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM). frontiersin.org

π-Stacking Interactions: The aromatic pyrrole ring facilitates π-stacking interactions. In the solid state, molecules can arrange in parallel or offset geometries to maximize attractive forces between their π-systems. rsc.org These interactions are influenced by the electronic nature of the ring; the electron-withdrawing formyl and ethyl acetate groups modulate the quadrupole moment of the pyrrole ring, affecting the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). mdpi.comrsc.org The interplay between hydrogen bonding and π-stacking ultimately determines the final crystal lattice, influencing physical properties such as melting point and solubility. rsc.org In solution, particularly in non-polar solvents, π-stacking can lead to the formation of dimers or larger aggregates.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Structure |

|---|---|---|---|---|

| Hydrogen Bonding | C-H (Pyrrole, Ethyl) | O=C (Formyl, Ester) | 2.2 - 2.8 | Formation of chains and sheets in crystal lattice |

| π-π Stacking | Pyrrole Ring (π-system) | Pyrrole Ring (π-system) | 3.3 - 3.8 | Stabilization of crystal packing, aggregation in solution |

Structure-Reactivity Relationship (SRR) Studies

The reactivity of this compound is governed by the interplay of its three main components: the aromatic pyrrole ring, the electrophilic formyl group, and the N-acetic acid ethyl ester substituent.

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing formyl and N-acetate groups deactivates the ring compared to unsubstituted pyrrole. numberanalytics.com The N-substituent directs electrophilic attack primarily to the C4 and C5 positions. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.

The 2-formyl group is a key functional handle for synthetic transformations. It can undergo nucleophilic addition, condensation reactions to form imines or oximes, and oxidation or reduction. nih.gov This aldehyde functionality is particularly valuable in the synthesis of larger, more complex systems like dipyrromethanes and porphyrins, which are crucial in materials science and medicinal chemistry. nih.gov The conversion of the less reactive 2-carboxylate group in Knorr-type pyrroles to the more versatile 2-formyl group is a common synthetic strategy, highlighting the importance of this moiety. nih.govresearchgate.netnih.gov

The ethyl acetate group at the N1 position primarily serves to modify the electronic properties of the pyrrole ring and can be hydrolyzed to the corresponding carboxylic acid, which could then be used for further functionalization, for instance, in the synthesis of novel amide derivatives. nih.gov Structure-reactivity studies would involve systematically modifying each of these components—for example, by changing the ester to an amide or altering substituents on the pyrrole ring—and observing the resulting changes in reaction outcomes and rates.

Predictive Modeling for Novel Pyrrole Derivatives and Their Synthetic Utility

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning, offers a powerful approach to design novel pyrrole derivatives based on this compound with desired properties and to optimize their synthesis.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For instance, by using this compound as a scaffold, new derivatives could be designed by introducing various substituents at the C3, C4, and C5 positions. A QSAR model could then be developed by calculating molecular descriptors (e.g., steric, electronic, hydrophobic) for these derivatives and correlating them with a measured activity, such as enzyme inhibition. nih.govacs.org Such models can predict the activity of unsynthesized compounds, thereby guiding synthetic efforts toward the most promising candidates and minimizing unnecessary experiments. acs.orgmdpi.com

Machine learning algorithms can further enhance this process. For example, models can be trained on existing reaction data to predict the yield of synthetic transformations for new pyrrole derivatives. dntb.gov.ua By analyzing the influence of various factors like reactants, catalysts, and solvents, these models can identify the optimal conditions for synthesizing a target molecule, thus improving efficiency and reducing waste. dntb.gov.ua These predictive tools are invaluable for exploring the vast chemical space of pyrrole derivatives, accelerating the discovery of new molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Current Challenges and Future Research Directions

Advancements in Sustainable and Atom-Economical Synthesis Methods

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the development of environmentally benign and efficient processes. benthamdirect.com For the synthesis of N-substituted pyrroles, including ethyl (2-formyl-1H-pyrrol-1-yl)acetate, a significant focus lies in improving the atom economy of established methods like the Paal-Knorr synthesis. benthamdirect.commdpi.com Future research will likely concentrate on several key areas:

Catalytic Systems: The development of novel, reusable heterogeneous catalysts, such as aluminas, can offer greener alternatives to traditional homogeneous catalysts. mdpi.com These solid catalysts simplify product purification and reduce waste streams.

Alternative Energy Sources: Microwave-assisted synthesis and mechanochemical methods, such as ball milling, have shown promise in accelerating reaction times and reducing the need for bulk solvents in pyrrole (B145914) synthesis. benthamdirect.com

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly pathways to functionalized pyrroles. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the target molecule from simple precursors in a single step is a key strategy for maximizing atom economy and procedural efficiency. tandfonline.com

| Synthesis Approach | Green Chemistry Advantage | Potential for this compound |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Development of specific solid acid catalysts for the Paal-Knorr reaction with glycine (B1666218) ethyl ester derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Optimization of microwave parameters for rapid and solvent-minimized synthesis. |

| Mechanochemistry | Solvent-free or low-solvent conditions | Investigation of solid-state synthesis routes to minimize solvent usage. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions | Screening for enzymes that can catalyze the formation of the N-substituted pyrrole ring. |

| Multi-component Reactions | High atom economy, reduced purification steps | Design of a convergent synthesis from simple, readily available starting materials. |

Exploration of Novel Reactivity Patterns and Chemo-, Regio-, and Stereoselectivity

The pyrrole ring in this compound is electron-rich and susceptible to electrophilic substitution, typically at the C4 or C5 positions. The formyl group, on the other hand, is an electron-withdrawing group and a site for nucleophilic attack. This dual reactivity presents opportunities for selective functionalization.

Future research should aim to:

Exploit Orthogonal Reactivity: Develop synthetic strategies that selectively target either the pyrrole ring or the formyl group, allowing for the stepwise and controlled introduction of new functional groups.

Catalytic C-H Functionalization: Investigate transition-metal catalyzed C-H activation to achieve regioselective derivatization of the pyrrole core, a more atom-economical approach than traditional methods requiring pre-functionalized substrates.

Asymmetric Catalysis: For reactions involving the formyl group or subsequent transformations, the development of stereoselective methods is crucial for accessing chiral derivatives with potential applications in medicinal chemistry.

Domino and Cascade Reactions: Design novel reaction sequences where the initial transformation of either the formyl group or the pyrrole ring triggers a cascade of bond-forming events, leading to complex molecular architectures in a single operation.

| Reaction Type | Target Site | Potential Outcome |

| Electrophilic Aromatic Substitution | C4/C5 positions of the pyrrole ring | Introduction of halogens, nitro groups, or acyl groups for further functionalization. |

| Nucleophilic Addition to Aldehyde | C=O of the formyl group | Formation of alcohols, imines, or carbon-carbon bonds via Grignard or Wittig-type reactions. |

| C-H Activation | C-H bonds of the pyrrole ring | Direct and regioselective introduction of aryl, alkyl, or other functional groups. |

| Asymmetric Reduction/Alkylation | Formyl group | Synthesis of chiral secondary alcohols or α-substituted derivatives. |

Integration with Advanced High-Throughput Synthesis and Screening Methodologies

The demand for new molecules in drug discovery and materials science necessitates the rapid synthesis and evaluation of large compound libraries. synplechem.com this compound is an ideal scaffold for the generation of such libraries due to its versatile reactivity.

Future directions in this area include:

Automated Synthesis Platforms: The development of automated synthesis platforms can enable the rapid and parallel synthesis of a diverse range of derivatives of this compound. synplechem.comchemrxiv.org This involves the use of robotic systems for liquid handling and reaction work-up. synplechem.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and the potential for seamless integration with in-line purification and analysis, making it well-suited for library production.

Combinatorial Chemistry: By systematically varying the reactants that engage with the formyl group and the pyrrole ring, large and diverse libraries of compounds can be generated from this single building block.

High-Throughput Screening: The synthesized libraries can be rapidly screened for biological activity or desired material properties using advanced high-throughput screening techniques.

Development of Integrated Functional Systems and Architectures

The unique electronic and structural features of the pyrrole moiety make it an attractive component for the construction of larger, functional molecular systems. researchgate.netresearchgate.net The formyl and ester groups of this compound provide convenient handles for its incorporation into more complex architectures.

Future research could focus on:

Supramolecular Chemistry: The use of this compound as a building block for the self-assembly of supramolecular structures, such as macrocycles and cages, held together by non-covalent interactions. nih.gov

Molecular Sensors: The development of chemosensors where the binding of an analyte to a receptor unit linked to the pyrrole scaffold induces a change in its photophysical properties, such as fluorescence or color. researchgate.netresearchgate.net The electron-rich nature of the pyrrole ring makes it a good candidate for fluorescent sensor design. researchgate.net

Molecular Switches: The design of molecular switches where the conformation or electronic properties of a system containing the pyrrole unit can be reversibly altered by external stimuli like light, pH, or temperature. nih.govrsc.org

Unexplored Applications in Emerging Chemical Fields and Advanced Materials Science

While pyrrole derivatives have established applications, the specific potential of this compound in emerging fields remains largely untapped.

Promising areas for future investigation include:

Organic Electronics: The electron-rich pyrrole core suggests potential applications in organic electronics. researchgate.net Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Medicinal Chemistry: The compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. scispace.comalliedacademies.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.gov The pyrrole scaffold is a known pharmacophore in a variety of drug classes. scispace.comalliedacademies.orgmdpi.comnih.govresearchgate.net

Functional Polymers: Incorporation of this molecule as a monomer or a functional pendant group in polymers could lead to new materials with tailored electronic, optical, or recognition properties. researchgate.net

Corrosion Inhibitors: The nitrogen atom in the pyrrole ring can coordinate to metal surfaces, suggesting that derivatives of this compound could be investigated as corrosion inhibitors. scispace.comalliedacademies.org

常见问题

Q. What are the standard synthetic routes for ethyl (2-formyl-1H-pyrrol-1-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between pyrrole derivatives and ethyl cyanoacetate or via esterification of precursor acids. For example, analogous methodologies involve reacting substituted pyrrole carboxaldehydes with ethyl esters under basic or catalytic conditions (e.g., Knoevenagel condensation) . Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require reflux setups to avoid side reactions.

- Catalyst selection : Use of piperidine or ammonium acetate as catalysts to enhance yield .

- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for solubility and stability of intermediates.

Experimental design tools like factorial design (e.g., 2^k designs) can systematically evaluate variables (temperature, catalyst loading, solvent ratio) to maximize yield .

Q. Which analytical techniques are critical for characterizing this compound?

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to potential volatility of aldehydes and esters .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : In airtight containers under inert gas (N₂/Ar) to avoid hydrolysis or oxidation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Discrepancies between solution-phase (NMR) and solid-state (XRD) data often arise from conformational flexibility or polymorphism. Methodological approaches include:

- Variable-temperature NMR : To probe dynamic equilibria (e.g., rotamers of the ester group) .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

- Co-crystallization studies : Introduce heavy atoms (e.g., bromine) to enhance XRD resolution and confirm substituent positions .

Q. What strategies are effective for improving the yield of multi-step syntheses involving this compound?

- Intermediate trapping : Isolate and purify reactive intermediates (e.g., imine derivatives) to prevent side reactions .

- Flow chemistry : Continuous reactors minimize decomposition and improve heat/mass transfer .

- Design of Experiments (DOE) : Apply response surface methodology (RSM) to optimize interdependent variables (e.g., stoichiometry, residence time) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites (e.g., formyl carbon) .

- Molecular dynamics (MD) simulations : Simulate solvent effects on transition states in aldol-like reactions.

- Docking studies : Predict binding affinities with biological targets (e.g., enzymes in medicinal chemistry applications) .

Q. What experimental frameworks address reproducibility challenges in scaled-up syntheses?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability .

- Robustness testing : Introduce deliberate perturbations (e.g., ±10% reagent excess) to identify sensitive steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results in cell-based assays?

- Dose-response curves : Ensure linearity across tested concentrations (1–100 µM) to rule out cytotoxicity .

- Metabolic stability assays : Check for ester hydrolysis in cell media (via LC-MS) to confirm intact compound delivery .

- Positive controls : Compare with known pyrrole-based inhibitors (e.g., COX-2 inhibitors) to validate assay conditions .

Q. What methodologies validate the stability of this compound under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。